9-Octadecenenitrile
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Overview
Description
It is a fatty nitrile obtained by the formal condensation of oleic acid with ammonia . This compound is characterized by its long carbon chain and a nitrile group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Octadecenenitrile can be synthesized through the reaction of oleic acid with ammonia. The reaction typically involves the dehydration of oleic acid to form the corresponding nitrile. This process can be catalyzed by various agents, including acidic or basic catalysts .
Industrial Production Methods
In industrial settings, this compound is produced through the thermal pyrolysis of linseed seed. This method not only yields this compound but also produces biofuel and biochar as by-products .
Chemical Reactions Analysis
Types of Reactions
9-Octadecenenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
9-Octadecenenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a solvent in agricultural formulations and in the production of biofuel and biochar.
Mechanism of Action
The mechanism of action of 9-Octadecenenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The long carbon chain of this compound allows it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Octadecanenitrile: Similar in structure but lacks the double bond present in 9-Octadecenenitrile.
Oleic Acid Nitrile: Another name for this compound, emphasizing its derivation from oleic acid.
Uniqueness
This compound is unique due to its double bond, which imparts different chemical reactivity compared to fully saturated nitriles like octadecanenitrile. This double bond allows for additional reactions, such as hydrogenation and epoxidation, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
61041-55-2 |
---|---|
Molecular Formula |
C18H33N |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
octadec-9-enenitrile |
InChI |
InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3 |
InChI Key |
UIAMCVSNZQYIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC#N |
Origin of Product |
United States |
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